Erucic acid

描述

This compound is a natural product found in Abrus precatorius, Euphorbia tithymaloides, and other organisms with data available.

This compound is a monounsaturated very long-chain fatty acid with a 22-carbon backbone and a single double bond originating from the 9th position from the methyl end, with the double bond in the cis- configuration.

属性

IUPAC Name |

(Z)-docos-13-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUOLQHDNGRHBS-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63541-50-4 |

Source

|

| Record name | 13-Docosenoic acid, (13Z)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63541-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026931 |

Source

|

| Record name | Erucic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Solid; mp = 33.8 deg C; [Merck Index] Fine white crystals; [MSDSonline], Liquid |

Source

|

| Record name | 13-Docosenoic acid, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erucic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Erucic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

265 °C at 15 mm Hg, Iodine value 74.98; neutralization value 165.72; bp: 381.5 °C (decomp) at 760 mm hg; 358.8 °C at 400 mm Hg; 314.4 °C at 100 mm Hg; 206.7 °C at 1.0 mm Hg |

Source

|

| Record name | ERUCIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, carbon tetrachloride; very soluble in ethyl ether, methanol, Insol in water; about 175 g dissolve in 100 ml ethanol; about 160 g dissolve in 100 ml methanol; very sol in ether |

Source

|

| Record name | ERUCIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.860 at 55 °C/4 °C |

Source

|

| Record name | ERUCIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000115 [mmHg] |

Source

|

| Record name | Erucic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from alcohol | |

CAS No. |

112-86-7 |

Source

|

| Record name | Erucic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erucic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERUCIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-Docosenoic acid, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erucic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-docos-13-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERUCIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/075441GMF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERUCIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erucic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33.8 °C, 33.5 °C |

Source

|

| Record name | ERUCIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erucic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core of Erucic Acid Production: A Technical Guide to the Biosynthesis Pathway in Brassica napus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucic acid (C22:1), a very-long-chain monounsaturated fatty acid, is a key industrial feedstock derived from the seeds of Brassica napus (rapeseed). Its biosynthesis is a complex, genetically controlled process primarily occurring in the developing embryo. Understanding the intricacies of this pathway is paramount for the targeted genetic improvement of B. napus varieties, aiming to either enhance this compound content for oleochemical applications or eliminate it for edible oil production. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the core enzymatic steps, key regulatory genes, and relevant signaling interactions. It summarizes quantitative data on fatty acid composition, presents detailed experimental protocols for pathway analysis, and includes visual diagrams of the biochemical and regulatory networks.

The this compound Biosynthesis Pathway: A Step-by-Step Elongation Process

The synthesis of this compound in Brassica napus begins with oleic acid (C18:1) and involves a two-step elongation cycle, with each cycle adding a two-carbon unit. This process takes place on the endoplasmic reticulum and is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) complex.[1] The core reactions are catalyzed by four key enzymes: β-ketoacyl-CoA synthase (KCS), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and trans-2,3-enoyl-CoA reductase (ECR).[2]

The central and rate-limiting enzyme in this pathway is β-ketoacyl-CoA synthase (KCS), encoded by the Fatty Acid Elongase 1 (FAE1) gene.[3][4] In the allotetraploid B. napus, there are two primary functional homologous copies of the FAE1 gene, located on the A08 and C03 chromosomes, designated as BnaA8.FAE1 and BnaC03.FAE1, respectively.[5] These genes are predominantly expressed in the developing seeds.[3]

The biosynthesis of this compound can be summarized in the following steps:

-

Elongation of Oleoyl-CoA to Eicosenoyl-CoA: Oleoyl-CoA (18:1-CoA) is condensed with malonyl-CoA by FAE1 (KCS) to form a β-ketoacyl-CoA. This intermediate is then sequentially reduced by KCR, dehydrated by HCD, and reduced again by ECR to produce eicosenoyl-CoA (20:1-CoA).

-

Elongation of Eicosenoyl-CoA to Erucyl-CoA: Eicosenoyl-CoA serves as the substrate for a second round of elongation, following the same enzymatic steps, to yield erucoyl-CoA (22:1-CoA).

Following its synthesis, erucoyl-CoA is incorporated into triacylglycerols (TAGs) for storage in oil bodies within the seed. This process is primarily mediated by the Kennedy pathway.[6]

Mandatory Visualization: this compound Biosynthesis Pathway

Caption: The core enzymatic steps in the biosynthesis of this compound from oleic acid.

Quantitative Data on this compound Content and Gene Expression

The this compound content in Brassica napus seeds is a quantitative trait significantly influenced by the expression and functionality of the FAE1 genes. High-erucic acid rapeseed (HEAR) varieties can have this compound levels exceeding 50% of the total fatty acid profile, while low-erucic acid rapeseed (LEAR), or canola, contains less than 2%.[7] Genetic modification of the FAE1 genes has a direct and quantifiable impact on the fatty acid composition of the seed oil.

| Genotype/Condition | Oleic Acid (%) | Eicosenoic Acid (%) | This compound (%) | Linoleic Acid (%) | Linolenic Acid (%) | Reference |

| Wild Type (High this compound) | ||||||

| B. napus cv. CY2 | 20.5 | - | 43.9 | - | - | [8] |

| B. napus WH3411 | - | - | 31.05 - 34.95 | - | - | [5] |

| B. napus GY284 | - | - | 31.05 - 34.95 | - | - | [5] |

| B. napus Landraces (Spain) | ~12 | ~8-9 | 42 - 57 | ~13 | ~8-9 | [9] |

| Genetically Modified Lines | ||||||

| A. thaliana FAE1 overexpression in CY2 | - | - | 60.2 | - | - | [8] |

| Simultaneous silencing of FAE1 and FAD2 in CY2 | 82.8 | - | - | - | - | [8] |

| CRISPR/Cas9 knockout of BnaC03.FAE1 | - | - | Reduced by >10 percentage points | Increased | - | [5] |

| CRISPR/Cas9 double knockout of BnaA08.FAE1 and BnaC03.FAE1 | Increased | - | Nearly zero | - | - | [5] |

| RNAi knockdown of BnFAE1 | Increased | - | Decreased | - | - | [10] |

Table 1: Fatty Acid Composition in Wild Type and Genetically Modified Brassica napus Varieties. This table summarizes the percentage of major fatty acids in different B. napus lines, highlighting the impact of FAE1 gene expression on this compound content.

Gene expression analysis reveals a strong correlation between FAE1 transcript levels and this compound accumulation. In high-erucic acid accessions, the expression of FAE1 isoforms is significantly higher during seed development compared to low-erucic acid varieties, where FAE1 expression is often minimal or absent.[11]

| Gene | Tissue | Expression Level (High this compound Variety) | Expression Level (Low this compound Variety) | Reference |

| FAE1 (b and f isoforms) | Developing Seeds (25 DAF) | High | Not detected | [12] |

Table 2: Relative Expression of FAE1 Isoforms in High and Low this compound Brassica napus Varieties. DAF: Days After Flowering.

Regulatory and Signaling Pathways

The biosynthesis of this compound is not solely dependent on the presence of functional FAE1 genes but is also subject to regulation by various signaling pathways. The jasmonic acid (JA) signaling pathway has been identified as a key regulator of FAE1 expression.

The transcription factor MYC2, a central regulator in the JA signaling pathway, has been shown to directly bind to the promoter of BnFAE1, negatively regulating its transcription.[13] This suggests that JA signaling can modulate this compound synthesis. In the absence of functional MYC2, the expression of FAE1 is enhanced, potentially leading to higher this compound levels. Conversely, overexpression of BnMYC2 can suppress FAE1 expression.[13]

Mandatory Visualization: Jasmonic Acid Signaling Pathway Regulating FAE1 Expression

Caption: The regulatory role of the jasmonic acid signaling pathway on BnFAE1 gene transcription.

Experimental Protocols

Lipid Extraction from Brassica napus Seeds

This protocol is adapted for the extraction of total lipids from B. napus seeds for subsequent fatty acid analysis.

Materials:

-

Brassica napus seeds

-

Chloroform

-

Methanol

-

Deionized water

-

Glass tubes with screw caps

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Weigh approximately 100 mg of mature seeds and grind them to a fine powder.

-

Transfer the powder to a glass tube.

-

Add 2 mL of methanol and vortex thoroughly.

-

Add 4 mL of chloroform and vortex again.

-

Add 1.5 mL of deionized water and vortex to create a biphasic system.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a new pre-weighed glass tube.

-

Repeat the extraction of the remaining aqueous phase and solids with another 2 mL of chloroform.

-

Combine the chloroform phases.

-

Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator until a constant weight is achieved.

-

The resulting lipid extract can be stored at -20°C under nitrogen for further analysis.

Fatty Acid Analysis by Gas Chromatography (GC)

This protocol outlines the preparation of fatty acid methyl esters (FAMEs) and their analysis by gas chromatography with a flame ionization detector (GC-FID).

Materials:

-

Lipid extract (from Protocol 4.1)

-

Methanolic HCl (5%) or BF3-Methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23)

-

FAME standards

Procedure:

-

Transesterification:

-

To the dried lipid extract, add 2 mL of 5% methanolic HCl.

-

Incubate at 80°C for 2 hours in a sealed tube.

-

Cool to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex.

-

Centrifuge briefly to separate the phases.

-

-

Extraction of FAMEs:

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

-

GC Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-FID.

-

Use an appropriate temperature program to separate the FAMEs. A typical program might be: initial temperature of 150°C, hold for 1 min, ramp to 230°C at 4°C/min, and hold for 10 min.

-

Identify the fatty acids by comparing their retention times with those of known FAME standards.

-

Quantify the fatty acids by integrating the peak areas and expressing them as a percentage of the total fatty acid content.

-

Mandatory Visualization: Experimental Workflow for Fatty Acid Analysis

Caption: A streamlined workflow for the analysis of fatty acid composition in Brassica napus seeds.

Agrobacterium-mediated Transformation of Brassica napus

This is a generalized protocol for the genetic modification of B. napus using Agrobacterium tumefaciens. Optimization may be required for specific genotypes.[14][15]

Materials:

-

Brassica napus seeds

-

Agrobacterium tumefaciens strain (e.g., GV3101) carrying the desired binary vector

-

Murashige and Skoog (MS) medium with vitamins

-

Plant growth regulators (e.g., BAP, NAA)

-

Antibiotics for selection (e.g., kanamycin, hygromycin) and for eliminating Agrobacterium (e.g., cefotaxime, timentin)

-

Sterile petri dishes, forceps, and scalpels

Procedure:

-

Seed Sterilization and Germination:

-

Surface sterilize B. napus seeds with 70% ethanol for 1 minute, followed by 10% bleach with a drop of Tween-20 for 10-15 minutes.

-

Rinse 3-5 times with sterile distilled water.

-

Germinate seeds on half-strength MS medium in the dark for 3-4 days.

-

-

Explant Preparation and Co-cultivation:

-

Excise cotyledons or hypocotyls from the sterile seedlings.

-

Inoculate the explants with an overnight culture of Agrobacterium (OD600 ≈ 0.6-0.8) for 15-30 minutes.

-

Blot the explants dry on sterile filter paper.

-

Place the explants on co-cultivation medium (MS medium with appropriate growth regulators) and incubate in the dark for 2-3 days.

-

-

Selection and Regeneration:

-

Transfer the explants to a selection medium containing the appropriate selective antibiotic and an antibiotic to eliminate Agrobacterium.

-

Subculture the explants to fresh selection medium every 2-3 weeks.

-

Shoots will begin to regenerate from the callus tissue.

-

-

Rooting and Acclimatization:

-

Excise regenerated shoots and transfer them to a rooting medium (MS medium with a rooting hormone like IBA).

-

Once a healthy root system has developed, transfer the plantlets to soil and acclimatize them in a growth chamber with high humidity.

-

Mandatory Visualization: Agrobacterium-mediated Transformation Workflow

Caption: The key stages involved in the genetic transformation of Brassica napus using Agrobacterium tumefaciens.

References

- 1. jic.ac.uk [jic.ac.uk]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. A Review of this compound Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRISPR/Cas9-Mediated Gene Editing of BnFAD2 and BnFAE1 Modifies Fatty Acid Profiles in Brassica napus [mdpi.com]

- 5. Frontiers | CRISPR/Cas9-Targeted Mutagenesis of BnaFAE1 Genes Confers Low-Erucic Acid in Brassica napus [frontiersin.org]

- 6. Frontiers | A Review of this compound Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]

- 7. Frontiers | Heterogeneous Distribution of this compound in Brassica napus Seeds [frontiersin.org]

- 8. A new method for lipid extraction using low-toxicity solvents developed for canola (Brassica napus L.) and soybean (Glycine max L. Merrill) seeds - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. static.igem.org [static.igem.org]

- 10. Depressed expression of FAE1 and FAD2 genes modifies fatty acid profiles and storage compounds accumulation in Brassica napus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of FAE1 in the zero this compound germplasm of Brassica rapa L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pakbs.org [pakbs.org]

- 14. unimelbplantbiotech.com [unimelbplantbiotech.com]

- 15. Agrobacterium-mediated transformation of Brassica napus and Brassica oleracea | Springer Nature Experiments [experiments.springernature.com]

The Genetic Architecture of Erucic Acid Synthesis in Oilseeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucic acid, a very-long-chain monounsaturated fatty acid (C22:1), is a key component of the seed oil in many members of the Brassicaceae family, including rapeseed (canola) and mustard. Its concentration is a critical determinant of the oil's end-use, with high-erucic acid oil being a valuable feedstock for industrial applications, while low-erucic acid varieties are mandated for edible oils due to potential health concerns at high consumption levels.[1][2] Understanding and manipulating the genetic control of this compound synthesis is, therefore, a primary focus for plant breeders and biotechnologists. This technical guide provides an in-depth overview of the core genetic and biochemical pathways governing this compound production in oilseeds, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Concepts: The Fatty Acid Elongation Pathway

The biosynthesis of this compound begins with oleic acid (C18:1) and occurs through a two-step elongation process, with each step adding a two-carbon unit.[3][4] This process is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) complex, which is located on the endoplasmic reticulum.[5][6] The key rate-limiting enzyme in this pathway is β-ketoacyl-CoA synthase (KCS), encoded by the Fatty Acid Elongase 1 (FAE1) gene.[1][6][7]

The four core enzymatic reactions in each elongation cycle are:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS).

-

Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).

-

Dehydration: Catalyzed by β-hydroxyacyl-CoA dehydratase (HCD).

-

Reduction: Catalyzed by enoyl-CoA reductase (ECR).

Genetic Control of this compound Levels

The primary determinant of high versus low this compound content in oilseeds lies within the FAE1 gene.[8][9][10] High-erucic acid varieties possess functional copies of the FAE1 gene, leading to the efficient conversion of oleic acid to this compound. Conversely, low-erucic acid varieties, such as canola, harbor mutations in the FAE1 gene that render the KCS enzyme non-functional.[8] These mutations can include deletions that cause frameshifts and premature stop codons, resulting in truncated, inactive proteins.[8]

In amphidiploid species like Brassica napus (rapeseed), there are typically two or more homoeologous copies of the FAE1 gene, located on different genomes (A and C).[11] The additive effects of these genes influence the final this compound concentration.[12]

Strategies for Modifying this compound Content

Genetic engineering offers powerful tools for manipulating this compound levels in oilseeds. Key strategies include:

-

Increasing this compound:

-

Overexpression of FAE1: Introducing additional copies of a functional FAE1 gene under the control of a strong, seed-specific promoter can enhance the flux of oleic acid into the elongation pathway.[5]

-

Downregulation of Competing Pathways: Oleic acid is also a substrate for desaturation to polyunsaturated fatty acids, a reaction catalyzed by Fatty Acid Desaturase 2 (FAD2). Suppressing the expression of the FAD2 gene, for example, through RNA interference (RNAi) or CRISPR/Cas9, can increase the pool of oleic acid available for elongation to this compound.[1][13]

-

Expression of Lysophosphatidic Acid Acyltransferase (LPAAT): In many oilseeds, this compound is excluded from the sn-2 position of the triacylglycerol backbone. Expressing an LPAAT gene from a species like meadowfoam, which can incorporate this compound at this position, can lead to higher overall accumulation.[9][14]

-

-

Decreasing this compound:

-

Gene Silencing/Knockout of FAE1: Using techniques like RNAi or CRISPR/Cas9 to silence or knock out the endogenous FAE1 genes is a direct approach to creating low-erucic acid varieties.[10]

-

Data Presentation

The following tables summarize quantitative data on this compound content from various studies, illustrating the effects of genotype and genetic modifications.

Table 1: this compound Content in Different Brassica Species and Genotypes

| Species | Genotype | This compound Content (%) | Reference |

| Brassica napus | High-Erucic (WH3401) | ~34% | [15] |

| Brassica napus | Low-Erucic (WY20) | ~0% | [15] |

| Brassica juncea | RBJ-97001 | 43.3% | [16] |

| Brassica napus | RBN-03075 | Low (not specified) | [16] |

| Brassica napus | Cultivated Varieties | 0 - 3.30% | [17] |

| Brassica juncea | Cultivated Varieties | 23.75 - 38.19% | [17] |

| Brassica carinata | Cultivated Varieties | 38.89 - 45.23% | [17] |

| Brassica oleracea | Cultivated Varieties | 46.25 - 46.38% | [17] |

| Brassica nigra | Cultivated Varieties | 34.76 - 35.50% | [17] |

| Brassica rapa | Cultivated Varieties | 24.89 - 48.15% | [17] |

Table 2: Impact of Genetic Modifications on this compound Content in Transgenic Oilseeds

| Species | Genetic Modification | Wild-Type this compound (%) | Transgenic this compound (%) | Reference |

| Brassica napus | Overexpression of Bn-fae1 + Ld-LPAAT | 54% | up to 63% | [5] |

| Brassica napus | Cross with low polyunsaturated fatty acid line | 54% | up to 72% | [5] |

| Brassica napus | CRISPR/Cas9 knockout of BnFAE1 | ~40% (cv. CY2) | Significantly reduced | [10] |

| Brassica napus | Simultaneous silencing of FAD2 and FAE1 | Not specified | Undetectable | [1] |

| Camelina sativa | Antisense repression of FAE1 | ~3% | ~0% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound synthesis.

Quantification of this compound by Gas Chromatography of Fatty Acid Methyl Esters (FAMEs)

Objective: To determine the fatty acid composition, including the percentage of this compound, in oilseed samples.

Principle: Lipids are extracted from the seeds and transesterified to form fatty acid methyl esters (FAMEs), which are volatile and suitable for analysis by gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS).

Protocol:

-

Lipid Extraction (Folch Method):

-

Homogenize a known weight of seed tissue (e.g., 10-50 mg) in a 2:1 chloroform:methanol solution.[18]

-

Add a known amount of an internal standard (e.g., pentadecanoic acid) for quantification.[18]

-

Vortex thoroughly and add a 0.88% KCl solution to induce phase separation.[18]

-

Centrifuge to separate the layers. The lower chloroform layer contains the lipids.[18]

-

Carefully transfer the lower layer to a new tube and dry under a stream of nitrogen or in a speed vacuum.[18]

-

-

Transesterification to FAMEs (Acid-Catalyzed):

-

To the dried lipid extract, add a methylation reagent such as 3M methanolic HCl.[18]

-

Seal the tube and heat at 80°C for 1 hour.[18]

-

Cool to room temperature and add hexane (or isooctane) and a 0.9% NaCl solution.[18]

-

Vortex to mix and centrifuge to separate the phases.[18]

-

The upper hexane layer containing the FAMEs is collected for GC analysis.[18]

-

-

Gas Chromatography (GC) Analysis:

-

Instrument: Gas chromatograph with FID or MS detector.

-

Column: A polar capillary column suitable for FAME separation (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).[19]

-

Carrier Gas: Helium or Hydrogen.

-

Injection: 1 µL of the FAME-hexane solution, typically with a split ratio (e.g., 50:1).[19][20]

-

Oven Temperature Program: An example program is an initial temperature of 150°C for 1 minute, ramped at 10°C/min to 250°C, and held for 14 minutes.[19]

-

Quantification: Identify peaks by comparing retention times with known standards. Calculate the percentage of each fatty acid by comparing its peak area to the total peak area of all fatty acids.

-

Analysis of FAE1 Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of the FAE1 gene in different tissues or under different conditions.

Protocol:

-

RNA Extraction:

-

Isolate total RNA from the tissue of interest (e.g., developing seeds) using a commercial kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the FAE1 gene, and the cDNA template.[21]

-

Primer Design: Design primers specific to the FAE1 gene of the species being studied. Example primers for Brassica FAE1 are:

-

Use a housekeeping gene (e.g., Actin) as an internal control for normalization.

-

Perform the qRT-PCR in a real-time PCR system with a typical thermal cycling profile: initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at a primer-specific temperature (e.g., 60°C), and extension at 72°C.[21]

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[21]

-

Calculate the relative expression of the FAE1 gene using a method such as the 2-ΔΔCt method.

-

Agrobacterium-mediated Transformation of Brassica napus

Objective: To introduce a gene of interest (e.g., for FAE1 overexpression or silencing) into the Brassica napus genome.

Protocol:

-

Explant Preparation:

-

Agrobacterium Preparation:

-

Grow an Agrobacterium tumefaciens strain (e.g., GV3101) harboring the binary vector with the gene of interest and a selectable marker (e.g., kanamycin resistance) in liquid LB medium with appropriate antibiotics.[23]

-

Harvest the bacteria by centrifugation and resuspend them in a transformation buffer.[24]

-

-

Co-cultivation:

-

Inoculate the hypocotyl explants with the Agrobacterium suspension.

-

Co-cultivate the explants on a suitable medium for 2-3 days in the dark.[23]

-

-

Selection and Regeneration:

-

Transfer the explants to a callus-inducing medium containing antibiotics to kill the Agrobacterium (e.g., carbenicillin) and a selective agent to select for transformed plant cells (e.g., kanamycin).[23]

-

Subculture the explants every two weeks on fresh selection medium.

-

Transfer regenerating shoots to a shoot elongation medium and then to a rooting medium.

-

Acclimatize the rooted plantlets and transfer them to soil in a greenhouse.

-

-

Confirmation of Transformation:

-

Confirm the presence of the transgene in the putative transgenic plants by PCR using primers specific to the inserted gene.

-

Analyze the expression of the transgene by qRT-PCR or other methods.

-

Assess the phenotype of the transgenic plants (e.g., this compound content).

-

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows described in this guide.

Caption: Biosynthesis pathway of this compound in oilseeds.

Caption: Experimental workflow for genetic analysis of this compound.

Caption: Logic diagram for genetic modification of this compound.

References

- 1. Simultaneous silencing of FAD2 and FAE1 genes affects both oleic acid and this compound contents in Brassica napus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Control of this compound biosynthesis in Camelina (Camelina sativa) by antisense technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. unimelbplantbiotech.com [unimelbplantbiotech.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Increasing this compound content through combination of endogenous low polyunsaturated fatty acids alleles with Ld-LPAAT + Bn-fae1 transgenes in rapeseed (Brassica napus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agrobacterium-mediated transformation of Brassica napus and Brassica oleracea | Springer Nature Experiments [experiments.springernature.com]

- 7. Characterization of FAE1 in the zero this compound germplasm of Brassica rapa L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterogeneous Distribution of this compound in Brassica napus Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. plantbreedbio.org [plantbreedbio.org]

- 15. Frontiers | Heterogeneous Distribution of this compound in Brassica napus Seeds [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 19. customs.go.jp [customs.go.jp]

- 20. agilent.com [agilent.com]

- 21. Evaluation of suitable reference genes in Brassica juncea and its wild relative Camelina sativa for qRT-PCR analysis under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ispgr.in [ispgr.in]

- 23. gcirc.org [gcirc.org]

- 24. gcirc.org [gcirc.org]

A Technical Guide to the FAE1 Gene: The Core Regulator of Erucic Acid Elongation

Audience: Researchers, scientists, and drug development professionals.

Introduction Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 or more carbons, are crucial precursors for a variety of essential biological compounds, including waxes, sphingolipids, and triacylglycerols (TAGs).[1] Erucic acid (C22:1), a monounsaturated omega-9 fatty acid, is a prominent VLCFA found in the seed oils of many species within the Brassicaceae family, such as rapeseed and mustard.[1][2] While high levels of this compound are valuable for industrial applications like lubricants, plasticizers, and biofuels, its consumption in high quantities is considered a potential health hazard, making low-erucic acid varieties essential for edible oils.[2][3] The biosynthesis of this compound is controlled by a multi-enzyme complex known as the fatty acid elongase (FAE). Central to this process is the Fatty Acid Elongase 1 (FAE1) gene , which encodes the rate-limiting enzyme that initiates the elongation cycle.[2][4] This guide provides a comprehensive technical overview of the FAE1 gene, its biochemical role, regulatory mechanisms, and its manipulation through genetic engineering to alter this compound content in oilseed crops.

The FAE1 Gene and the Fatty Acid Elongase Complex

The FAE1 gene encodes a β-ketoacyl-CoA synthase (KCS) , also designated as EC 2.3.1.199.[1][5] This enzyme is the first and most critical component of the FAE multi-enzyme complex located in the endoplasmic reticulum (ER).[6][7] The complex catalyzes the addition of two-carbon units to a growing acyl-CoA chain through four sequential reactions:

-

Condensation: Catalyzed by FAE1/KCS, this is the rate-limiting step where an acyl-CoA substrate (primarily oleoyl-CoA, 18:1-CoA) is condensed with malonyl-CoA.[8][9] The specificity of the KCS enzyme determines the chain length of the final VLCFA product.[4]

-

Keto-Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KCR).[8]

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) then removes a water molecule.[7]

-

Enoyl-Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) completes the cycle, yielding an acyl-CoA chain that is two carbons longer.[8]

While the KCR, HCD, and ECR enzymes appear to be ubiquitous and have broad substrate specificities, the expression and specificity of the FAE1/KCS enzyme are tightly regulated and tissue-specific, making it the primary determinant of VLCFA synthesis.[4][7] In Arabidopsis thaliana, the FAE1 gene is intronless and approximately 1.5 kb in length.[10]

Biochemical Pathway of this compound Elongation

This compound synthesis begins with oleic acid (18:1), which is produced in the plastids and then exported to the cytoplasm where it is converted to oleoyl-CoA. The FAE complex in the ER then performs two successive elongation cycles to produce this compound (22:1-CoA).

-

Cycle 1: Oleoyl-CoA (18:1) is elongated to Eicosenoyl-CoA (20:1).

-

Cycle 2: Eicosenoyl-CoA (20:1) is further elongated to Docosenoyl-CoA (22:1), the activated form of this compound.

This pathway directly competes with the synthesis of polyunsaturated fatty acids, where the enzyme Fatty Acid Desaturase 2 (FAD2) converts oleic acid into linoleic acid (18:2).[3]

Caption: Biochemical pathway for the elongation of oleoyl-CoA to this compound.

Regulation of FAE1 Gene Expression

The expression of the FAE1 gene is highly regulated, both spatially and temporally. Studies in Arabidopsis thaliana have shown that FAE1 transcripts are found almost exclusively in the embryo.[6] The gene's expression begins during the early torpedo stage of embryo development, peaks around 9-11 days after flowering, and closely parallels the accumulation of VLCFAs and storage lipids.[6]

The FAE1 promoter is consequently strong and embryo-specific, making it a valuable tool for genetic engineering of seed oil composition.[6][11] Analysis of the Arabidopsis FAE1 promoter has identified several key cis-regulatory elements, including Skn-1 motifs, an O2-site, and a G-box, which are known to be important for controlling seed-preferred gene expression.[11][12]

Genetic Basis of this compound Variation

The significant variation in this compound content among Brassicaceae species and cultivars is primarily due to genetic variations in the FAE1 gene.

-

Point Mutations: In some low-erucic acid rapeseed (LEAR) varieties, a single amino acid substitution (e.g., serine to phenylalanine) in the FAE1 protein is sufficient to abolish enzyme activity.[1]

-

Frameshift Mutations: Deletions in the FAE1 coding sequence have been identified as a cause for the low-erucic acid trait. A four-base-pair deletion in one of the B. napus FAE1 homologs leads to a frameshift and a premature stop codon, resulting in a truncated, non-functional protein.[13] Similarly, a two-base-pair deletion has also been shown to block this compound synthesis.[14]

-

Promoter Variations: In some species like Brassica rapa, the low-erucic acid phenotype is not caused by mutations in the coding sequence but by reduced FAE1 gene expression.[10] This has been linked to deletions in the promoter region, specifically a 28-base-pair deletion approximately 1300 bp upstream of the start codon, which impairs promoter activity.[10][15]

Genetic Engineering of this compound Content

The central role of FAE1 has made it a prime target for the genetic engineering of oilseed crops to produce oils with specific fatty acid profiles.

Increasing this compound Content

Overexpression of a functional FAE1 gene is a direct strategy to increase this compound levels. Expressing the Arabidopsis thaliana FAE1 gene under the control of a seed-specific promoter in Brassica napus has successfully increased this compound content.[16][17] Further enhancements can be achieved by simultaneously silencing the competing FAD2 gene, which channels more oleoyl-CoA substrate towards the elongation pathway.[3][17] A balanced expression of FAE1 and substrate availability is crucial for optimizing the production of specific VLCFAs.[9][18]

Decreasing this compound Content

For edible oil production, eliminating this compound is the primary goal. Modern gene-editing techniques like CRISPR/Cas9 have been effectively used to create targeted mutations in the FAE1 gene(s).[19] By knocking out the functional FAE1 homologs in B. napus and Camelina sativa, researchers have developed lines with undetectable or near-zero levels of this compound and other VLCFAs without negatively affecting agronomic traits like seed yield.[20][21]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the genetic manipulation of FAE1 and its effect on fatty acid composition.

Table 1: Impact of FAE1 and FAD2 Manipulation on this compound Content

| Species | Genetic Modification | Wild-Type/Control this compound (%) | Transgenic/Mutant this compound (%) | Reference(s) |

|---|---|---|---|---|

| Brassica napus | Overexpression of A. thaliana FAE1 | 43.9 | 60.2 | [17] |

| B. napus (High Erucic) | Silencing of FAD2 via artificial miRNA | 47.26 | 52.38 | [3] |

| B. napus (High Erucic) | Silencing of FAD2 via RNAi | 42.25 | 45.62 | [3] |

| Thlaspi arvense | CRISPR/Cas9 knockout of TaFAD2 | 35.0 | 40.0 | [3] |

| Camelina sativa | CRISPR/Cas9 knockout of FAE1 homologs | ~2-5 | Near 0 |[20] |

Table 2: Substrate Specificity of Arabidopsis FAE1 KCS

| Substrate (Acyl-CoA) | Relative Activity | Experimental System | Reference(s) |

|---|---|---|---|

| C16:0, C18:0, C18:1 | Highest Activity | Recombinant FAE1 KCS purified from yeast | [22] |

| C16:1, 18:2 | Active | In vitro / In vivo elongase assays | [9] |

| C20:0 | Active | In vitro / In vivo elongase assays |[9] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to study the FAE1 gene.

Analysis of Gene Expression

This workflow is used to quantify the expression levels of the FAE1 gene in different tissues and at various developmental stages.

Caption: Workflow for analyzing FAE1 gene expression via qRT-PCR.

Methodology Details:

-

RNA Extraction: Total RNA is isolated from plant tissues using commercial kits (e.g., RNeasy Plant Mini Kit) or Trizol-based methods.[11] RNA quality and quantity are assessed via spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA template using an oligo(dT) primer and a reverse transcriptase enzyme.[11]

-

qRT-PCR: The reaction is performed using a real-time PCR system with a fluorescent dye like SYBR Green. Primers are designed to specifically amplify a ~150-200 bp fragment of the FAE1 gene. A housekeeping gene (e.g., Actin) is used as an internal control for normalization. The relative expression level is calculated using the comparative cycle threshold (Ct) method.[11]

Heterologous Expression in Yeast for Functional Characterization

Expressing FAE1 in a non-plant system like Saccharomyces cerevisiae allows for the direct assessment of its enzymatic activity and substrate specificity without interference from other plant enzymes.[13][22]

Caption: Workflow for FAE1 functional analysis via yeast heterologous expression.

Methodology Details:

-

Cloning: The full-length coding sequence (CDS) of FAE1 is amplified by PCR and cloned into a yeast expression vector, such as pYES2, which contains an inducible promoter (e.g., GAL1).[13][14]

-

Transformation: The construct is transformed into a suitable yeast strain using methods like lithium acetate transformation.

-

Expression and Assay: Transformed yeast are grown in selective media. Gene expression is induced by adding galactose to the medium. To test substrate use, potential fatty acid precursors can be added to the culture. After a period of growth, cells are harvested, and total lipids are extracted.[13]

-

Analysis: The extracted lipids are transmethylated to form fatty acid methyl esters (FAMEs), which are then separated and quantified using Gas Chromatography (GC) to determine the presence and amount of elongated products like this compound.[13]

Analysis of Fatty Acid Composition in Seeds

This is the standard method for determining the oil profile of wild-type, mutant, or transgenic plant seeds.

Methodology Details:

-

Lipid Extraction: Total lipids are extracted from crushed seeds using a solvent system, typically chloroform:methanol or hexane:isopropanol.

-

Transmethylation: The extracted triacylglycerols are converted to FAMEs by incubation with a reagent like sodium methoxide in methanol or boron trifluoride-methanol.

-

Gas Chromatography (GC): The FAMEs are separated and quantified on a GC system equipped with a Flame Ionization Detector (FID). The separation is achieved using a polar capillary column (e.g., DB-23). Peaks are identified by comparing their retention times to those of known FAME standards. The percentage of each fatty acid is calculated from the integrated peak areas.[3][17]

Conclusion

The FAE1 gene is unequivocally the master regulator of this compound biosynthesis in plants. As the key condensing enzyme, its expression level, genetic integrity, and substrate specificity dictate the flux of oleoyl-CoA into the VLCFA elongation pathway. A deep understanding of FAE1's function and regulation has enabled significant progress in breeding and genetically engineering oilseed crops for both edible and industrial purposes. Future research may focus on fine-tuning FAE1 expression, exploring the diversity of FAE1 homologs from different species for novel specificities, and optimizing the balance between the FAE1 enzyme and substrate pools to maximize the production of desired fatty acids for specialized applications in oleochemistry and potentially therapeutics.

References

- 1. Evolutionary Pattern of the FAE1 Gene in Brassicaceae and Its Correlation with the this compound Trait - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ispgr.in [ispgr.in]

- 3. Frontiers | A Review of this compound Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]

- 4. Very-long-chain fatty acid biosynthesis is controlled through the expression and specificity of the condensing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EC 2.3.1.199 [iubmb.qmul.ac.uk]

- 6. Expression of the FAE1 gene and FAE1 promoter activity in developing seeds of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 9. Concerted increases of FAE1 expression level and substrate availability improve and singularize the production of very‐long‐chain fatty acids in Arabidopsis seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of FAE1 in the zero this compound germplasm of Brassica rapa L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

- 12. academicjournals.org [academicjournals.org]

- 13. Zero this compound trait of rapeseed (Brassica napus L.) results from a deletion of four base pairs in the fatty acid elongase 1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of FAE1 in the zero this compound germplasm of Brassica rapa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Utility of the Arabidopsis FAE1 and yeast SLC1-1 genes for improvements in this compound and oil content in rapeseed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genetic Regulation of Fatty Acid Biosynthesis in Brassica napus Seeds Based on FAE1 and FAD2 Genes | Lang | Molecular Plant Breeding [genbreedpublisher.com]

- 18. Concerted increases of FAE1 expression level and substrate availability improve and singularize the production of very-long-chain fatty acids in Arabidopsis seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | CRISPR/Cas9-Targeted Mutagenesis of BnaFAE1 Genes Confers Low-Erucic Acid in Brassica napus [frontiersin.org]

- 20. Genetic Engineering of Plant Oils for Industrial Applications - MONTANA STATE UNIVERSITY [portal.nifa.usda.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Engineering and mechanistic studies of the Arabidopsis FAE1 beta-ketoacyl-CoA synthase, FAE1 KCS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Erucic Acid in the Brassicaceae Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of erucic acid within the Brassicaceae family, detailing quantitative data, experimental protocols for its analysis, and the biosynthetic pathways involved in its production. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the isolation, characterization, and utilization of this very-long-chain fatty acid.

Quantitative Analysis of this compound in Brassicaceae Seeds

This compound (cis-13-docosenoic acid, 22:1n-9) is a monounsaturated omega-9 fatty acid naturally occurring in the seeds of many plants belonging to the Brassicaceae (mustard) family.[1][2][3] The concentration of this compound can vary significantly between different species and even among genotypes within the same species. High-erucic acid varieties are cultivated for industrial applications, while low-erucic acid cultivars, such as canola, have been developed for edible oil production.[1] The following table summarizes the this compound content in the seed oil of various Brassicaceae species.

| Species | Common Name | This compound Content (% of total fatty acids) | Reference(s) |

| Brassica napus (HEAR) | High this compound Rapeseed | 20 - 54 | [4] |

| Brassica napus (Canola) | Canola/Low this compound Rapeseed | < 2 | [1] |

| Brassica juncea | Brown Mustard | 23.75 - 49.4 | [5][6][7] |

| Brassica rapa | Field Mustard/Turnip Rape | 24.89 - 57 | [5][8] |

| Brassica carinata | Ethiopian Mustard | ~41 | [1] |

| Brassica oleracea | Wild Cabbage/Kale | 46.25 - 46.38 | [5] |

| Crambe abyssinica | Abyssinian Crambe | 55 - 60 | [9][10] |

| Thlaspi arvense | Field Pennycress | 27.46 - 38.41 | [11] |

| Sinapis alba | White/Yellow Mustard | 28.0 - 53.2 | [12] |

| Erysimum spp. | Wallflower | High concentrations | [3] |

Biosynthesis of this compound

The biosynthesis of this compound in Brassicaceae is a multi-step process that primarily occurs in the endoplasmic reticulum of developing seeds. The pathway begins with oleic acid (18:1), which is synthesized in the plastids and then transported to the cytosol. Here, it undergoes a series of elongation steps, with each cycle adding two carbon atoms to the fatty acid chain.[2][3]

The key enzyme complex responsible for this elongation is the fatty acid elongase (FAE). The rate-limiting step is catalyzed by β-ketoacyl-CoA synthase (KCS), which is encoded by the FAE1 gene.[13] The elongation process involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction. After two such cycles, oleic acid (18:1) is converted to eicosenoic acid (20:1) and subsequently to this compound (22:1).[13]

The following diagram illustrates the biosynthetic pathway of this compound from oleic acid.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in Brassicaceae seeds is crucial for both quality control in the food industry and for research purposes. The standard method involves oil extraction, conversion of fatty acids to their methyl esters (FAMEs), and subsequent analysis by gas chromatography with a flame ionization detector (GC-FID).[14][15]

Oil Extraction

Several methods can be employed for the extraction of oil from Brassicaceae seeds. The choice of method may depend on the sample size, desired purity, and available equipment.

-

Soxhlet Extraction: This is a classical and widely used method for solid-liquid extraction.[16]

-

Grind the seeds to a fine powder to increase the surface area for extraction.

-

Accurately weigh a known amount of the ground seed material and place it in a thimble.

-

Place the thimble in a Soxhlet extractor.

-

Add a suitable solvent, typically n-hexane, to the extraction flask.[16]

-

Heat the solvent to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips back onto the sample in the thimble, extracting the oil.

-

The process is run for several hours until the extraction is complete.

-

The solvent is then evaporated from the extracted oil, typically using a rotary evaporator.

-

-

Pressurized Solvent Extraction (PSE): A more modern and faster technique that uses elevated temperatures and pressures.

-

Pack the ground seed sample into an extraction cell.

-

The cell is heated, and the solvent is pumped through the sample at high pressure.

-

The elevated temperature and pressure increase the efficiency and speed of the extraction process.

-

The extract is collected, and the solvent is evaporated.

-

Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the fatty acids in the extracted oil (which are predominantly in the form of triacylglycerols) must be converted to their more volatile methyl esters. This process is known as transesterification.

-

Acid-Catalyzed Methylation (e.g., with Methanolic HCl or BF₃-Methanol):

-

Dissolve a known amount of the extracted oil in a suitable solvent like toluene or hexane.

-

Add a solution of 1-2% sulfuric acid in methanol or a 14% boron trifluoride (BF₃) in methanol solution.[17][18]

-

Heat the mixture in a sealed tube at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours).[19]

-

After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

-

The upper organic layer containing the FAMEs is collected for GC analysis.[18]

-

-

Base-Catalyzed Methylation (e.g., with Methanolic NaOH or KOH):

-

Dissolve the oil in a solvent like hexane.

-

Add a solution of sodium hydroxide or potassium hydroxide in methanol.[14][20]

-

Shake the mixture vigorously for a few minutes at room temperature.

-

After the reaction, a glycerol layer may separate.

-

The upper hexane layer containing the FAMEs is carefully collected for analysis.[20]

-

Gas Chromatography (GC-FID) Analysis

The prepared FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector.

-

Injection: Inject a small volume (typically 1 µL) of the FAMEs solution into the GC injection port.

-

Separation: The FAMEs are vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column is coated with a stationary phase that separates the FAMEs based on their boiling points and polarity.

-

Detection: As each FAME exits the column, it is combusted in the flame ionization detector, which generates an electrical signal proportional to the amount of the compound.

-

Quantification: The area of each peak in the resulting chromatogram is integrated. The percentage of this compound is calculated by comparing the peak area of its methyl ester to the total peak area of all fatty acid methyl esters.

The following diagram outlines the general experimental workflow for the analysis of this compound in Brassicaceae seeds.

References

- 1. A Review of this compound Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review of this compound Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]

- 3. The Biosynthesis of this compound in Developing Embryos of Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. ijcmas.com [ijcmas.com]

- 7. researchgate.net [researchgate.net]

- 8. Seed Oil Quality of Brassica napus and Brassica rapa Germplasm from Northwestern Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crambe oil - Wikipedia [en.wikipedia.org]

- 10. Abyssinian (Crambe) Seed Oil — Botanical Formulations [botanicalformulations.com]

- 11. wiu.edu [wiu.edu]

- 12. researchgate.net [researchgate.net]

- 13. This compound rapeseed: 1. Prospects of improvements | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 14. Comparing Analytical Methods for this compound Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heterogeneous Distribution of this compound in Brassica napus Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods [mdpi.com]

- 17. customs.go.jp [customs.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 20. merckmillipore.com [merckmillipore.com]

chemical structure and properties of erucic acid (C22:1)

An In-depth Technical Guide to Erucic Acid (C22:1): Chemical Structure and Properties

Introduction

This compound (C22:1), a monounsaturated omega-9 fatty acid, is a significant very-long-chain fatty acid (VLCFA) found predominantly in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard.[1][2] Its chemical formula is CH₃(CH₂)₇CH=CH(CH₂)₁₁COOH.[3][4] While it has numerous industrial applications owing to its unique physical and chemical properties, its presence in edible oils is regulated due to potential health concerns, particularly cardiotoxicity.[5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, metabolism, and analytical protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

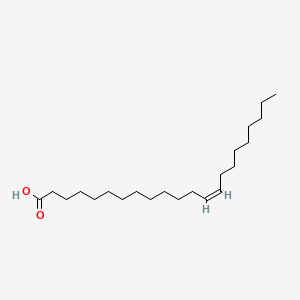

This compound, systematically named (Z)-docos-13-enoic acid, is characterized by a 22-carbon chain with a single cis-double bond located at the 13th carbon from the carboxyl end (omega-9 position).[1][7] Its trans isomer is known as brassidic acid.[1][4]

| Identifier | Value |

| IUPAC Name | (Z)-docos-13-enoic acid[8] |

| Chemical Formula | C₂₂H₄₂O₂[1] |

| Molecular Weight | 338.6 g/mol [1][9] |

| CAS Number | 112-86-7[7] |

| InChI Key | DPUOLQHDNGRHBS-KTKRTIGZSA-N[3][7] |

Physicochemical Properties

This compound is a white, waxy solid at room temperature.[1] Its long carbon chain and single double bond confer specific solubility and thermal characteristics.

| Property | Value |

| Melting Point | 33.8 °C (92.8 °F; 306.9 K)[1][3] |

| Boiling Point | 381.5 °C (718.7 °F; 654.6 K) at 760 mmHg (decomposes)[1][3] |

| Density | 0.860 g/cm³ at 55 °C[3][8] |

| Solubility in Water | Insoluble[1][3][10] |

| Solubility in Organic Solvents | Soluble in methanol and ethanol; very soluble in ether[1][8][10] |

| XLogP3 | 8.7[1] |

| Topological Polar Surface Area | 37.3 Ų[1] |

| Refractive Index | 1.4534 at 45 °C[8][10] |

Signaling and Metabolic Pathways

Biosynthesis in Plants

The biosynthesis of this compound in plants occurs in the cytoplasm, specifically at the endoplasmic reticulum membrane, through the elongation of oleic acid (C18:1).[5][11] This process involves two successive cycles of a four-step elongation process, with oleoyl-CoA and subsequently eicosenoyl-CoA (C20:1) serving as substrates.[11][12] The initial and rate-limiting step is catalyzed by the enzyme β-ketoacyl-CoA synthase (KCS), which is encoded by the Fatty Acid Elongase 1 (FAE1) gene.[5][11] The synthesized this compound is then assembled and stored as triacylglycerols (TAGs).[5]

Caption: Biosynthesis pathway of this compound in plants.

Metabolism in Humans

In humans, this compound is metabolized in the liver by the long-chain acyl-CoA dehydrogenase enzyme.[3][13] This process, occurring within peroxisomes, breaks down the very-long-chain fatty acid into shorter-chain fatty acids, which can then undergo mitochondrial β-oxidation.[13][14] The rate of oxidation for this compound is slower compared to other fatty acids like oleic acid, which can lead to its accumulation in tissues, particularly the heart, under high dietary intake.[2][14]

Caption: Simplified metabolic pathway of this compound in humans.

Toxicological Properties

The primary health concern associated with high, prolonged intake of this compound is cardiotoxicity.[6][15] Animal studies, particularly in rats, have demonstrated that diets rich in this compound can lead to myocardial lipidosis, which is an accumulation of fat deposits in the heart muscle.[2][6] This effect is generally transient, with the heart adapting over time.[2] However, these findings led to the establishment of regulatory limits on the this compound content in edible oils. The European Food Safety Authority (EFSA) has established a tolerable daily intake (TDI) for this compound.[6][16]

| Toxicological Endpoint | Observation | Species |

| Myocardial Lipidosis | Accumulation of lipids in heart muscle.[2] | Rats, Pigs[2][6] |

| Mechanism | Slower metabolism in heart mitochondria compared to other fatty acids.[2] | Humans, Rats[2][17] |

| Tolerable Daily Intake (TDI) | 7 mg/kg of body weight per day.[6] | Humans (established from animal data) |

| Long-term Effects | Heart lesions observed in some rat studies; not correlated in humans.[2][15] | Rats |

It is important to note that adverse cardiac effects have not been definitively confirmed in humans, and epidemiological studies in regions with traditional mustard oil consumption have not shown a correlation with cardiovascular diseases.[2][13]

Experimental Protocols: Analysis of this compound

The quantification of this compound in food and biological matrices is critical for regulatory compliance and research. The standard method involves lipid extraction followed by gas chromatography (GC).[18][19]

Lipid Extraction

Two common methods for extracting lipids containing this compound are the Soxhlet and Folch methods.[18][19]

-

Soxhlet Extraction: This method uses a continuous extraction process with a solvent like hexane. It has been shown to be superior for this compound quantification as it yields higher concentrations and avoids the isomerization of the natural cis-form to the trans-form (brassidic acid), which can occur with other methods.[18][19]

-

Folch Method: This technique uses a mixture of chloroform and methanol. While widely used for lipid extraction, it can lead to the underestimation of this compound content due to the potential for isomerization.[18][19]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the extracted fatty acids must be converted into their more volatile fatty acid methyl esters (FAMEs).[18] This is a critical step that involves:

-

Saponification: The extracted lipids (triglycerides) are treated with a base (e.g., methanolic NaOH or KOH) to release the free fatty acids as salts.[18]

-

Methylation: The fatty acid salts are then esterified to form FAMEs using a reagent like boron trifluoride (BF₃) in methanol or anhydrous HCl in methanol.[18]

Gas Chromatography (GC) Analysis

The resulting FAMEs are analyzed using a gas chromatograph, typically equipped with a flame ionization detector (FID) or coupled with a mass spectrometer (MS).[18][20][21]

-

Column: A capillary column suitable for FAME separation is used (e.g., DB-WAX).[20]

-

Operating Conditions: The column oven temperature is programmed to allow for the complete separation of this compound methyl ester from other FAMEs.[20]

-

Quantification: The amount of this compound is determined by comparing its peak area to that of an internal standard and using a calibration curve.[20]

Caption: Standard experimental workflow for this compound analysis.

Conclusion

This compound is a very-long-chain monounsaturated fatty acid with distinct chemical and physical properties that make it valuable for industrial applications but a concern for human consumption at high levels. A thorough understanding of its biosynthesis, metabolism, and toxicological profile is essential for researchers in food science, nutrition, and drug development. Accurate and reliable analytical methods, such as the Soxhlet extraction followed by GC-FID/MS, are crucial for monitoring its levels in various products to ensure public health and safety.

References

- 1. atamankimya.com [atamankimya.com]

- 2. foodstandards.gov.au [foodstandards.gov.au]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. Frontiers | A Review of this compound Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]

- 6. This compound—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy this compound | 112-86-7 [smolecule.com]

- 10. chembk.com [chembk.com]

- 11. ocl-journal.org [ocl-journal.org]

- 12. researchgate.net [researchgate.net]

- 13. Erucic_acid [chemeurope.com]

- 14. Peroxisomal oxidation of this compound suppresses mitochondrial fatty acid oxidation by stimulating malonyl-CoA formation in the rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [this compound metabolism in man and animals: myocardial extraction in man after an overload of rapeseed oil and tissue lipids in the rat after an overload of trierucin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparing Analytical Methods for this compound Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. customs.go.jp [customs.go.jp]

- 21. wur.nl [wur.nl]

The Metabolic Fate of Erucic Acid in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucic acid (cis-13-docosenoic acid, 22:1n-9) is a very-long-chain monounsaturated fatty acid found in certain vegetable oils, notably from species of the Brassicaceae family like rapeseed and mustard. While high concentrations in the diet have been associated with myocardial lipidosis in animal models, this compound is also a key component of Lorenzo's oil, a therapeutic agent for X-linked adrenoleukodystrophy (ALD). Understanding the metabolic fate of this compound in mammalian systems is therefore of critical importance for toxicology, nutrition, and pharmacology. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound, with a focus on the underlying biochemical pathways and enzymatic processes. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of metabolic and experimental workflows to serve as a valuable resource for the scientific community.

Introduction